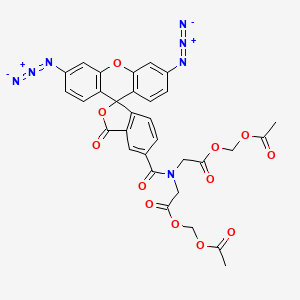

Sulfidefluor-7 AM

説明

Significance of Hydrogen Sulfide (B99878) as a Biological Signaling Molecule

Once regarded solely as a toxic environmental pollutant, hydrogen sulfide (H₂S) is now recognized as a fundamental biological signaling molecule, joining the ranks of gasotransmitters like nitric oxide and carbon monoxide. Endogenously produced in mammalian cells by enzymes such as cystathionine (B15957) γ-lyase (CSE) and cystathionine-β synthase (CBS), H₂S plays a crucial role in regulating a vast array of physiological functions. ahajournals.org It is a key modulator in the cardiovascular system, where it contributes to processes like vasodilation, and it is also integral to signaling in the nervous and immune systems. ahajournals.orgacs.org The molecular mechanism of H₂S signaling often involves the post-translational modification of cysteine residues in proteins, a process known as persulfidation, which can alter protein function and downstream cellular pathways. The discovery of these diverse roles has spurred significant interest in understanding the complex chemistry of H₂S within living systems.

Historical Context of Chemical Tool Development for Hydrogen Sulfide Detection

The appreciation of H₂S as a signaling molecule created a pressing need for analytical tools capable of its detection in complex biological environments. Early methods, including colorimetric assays and gas chromatography, were instrumental in the initial quantification of H₂S levels in tissue homogenates and cell lysates. escholarship.org However, these techniques are often destructive and lack the spatiotemporal resolution required to study the dynamic fluxes of H₂S in real-time within living cells. nih.gov

This technological gap drove the development of more sophisticated tools, leading to the emergence of fluorescent probes. researchgate.net The first generation of these probes often utilized the H₂S-mediated reduction of functional groups like azides to amines, resulting in a "turn-on" fluorescent signal. nih.govnih.gov While a significant step forward, these early probes sometimes faced limitations in sensitivity and selectivity. nih.gov The continuous effort to overcome these challenges has led to the design of second-generation probes with enhanced properties, optimized for imaging endogenous H₂S signaling at physiological levels. escholarship.org

Overview of Sulfidefluor-7 AM as a Key Fluorescent Probe in Hydrogen Sulfide Research

This compound (SF7-AM) is a prominent second-generation fluorescent probe designed for the sensitive and selective detection of hydrogen sulfide in living cells. nih.gov A key feature of its design is the inclusion of acetoxymethyl (AM) ester groups, which increase its lipophilicity and allow it to readily cross cell membranes. targetmol.combio-techne.com Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, converting the molecule into a membrane-impermeable, charged form that is effectively trapped. rndsystems.comcaymanchem.com This cell-trappable characteristic is crucial for monitoring intracellular H₂S dynamics over time. nih.govcaymanchem.com

The detection mechanism of SF7-AM is based on the selective reaction between H₂S and the probe's azide (B81097) moieties. caymanchem.commedchemexpress.com This reaction reduces the azides, converting the non-fluorescent probe into a highly fluorescent rhodamine product, leading to a substantial "turn-on" response with up to a 40-fold increase in fluorescence. nih.govcaymanchem.com This reaction is highly selective for H₂S over other biologically relevant molecules, including various reactive oxygen, nitrogen, and sulfur species like glutathione (B108866). acs.orgnih.gov The probe's visible excitation and emission wavelengths make it compatible with standard fluorescence microscopy setups. rndsystems.com These advanced features have established SF7-AM as a powerful tool for the real-time visualization of endogenous H₂S production, enabling detailed investigations into its signaling pathways. escholarship.orgnih.gov

Detailed Research Findings and Properties

This compound has been instrumental in uncovering specific roles of H₂S in cellular signaling. Its application has provided direct evidence for H₂S production under various physiological stimuli and has helped to delineate the enzymatic sources and downstream effects of this gasotransmitter.

Key Research Applications of this compound

| Biological Context | Cell/System Model | Key Finding | Reference |

|---|---|---|---|

| VEGF-Induced Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Demonstrated that Vascular Endothelial Growth Factor (VEGF) stimulation triggers H₂S production, which is dependent on the VEGFR2 receptor and the enzyme cystathionine γ-lyase (CSE). | escholarship.orgnih.gov |

| H₂S and H₂O₂ Crosstalk | Human Umbilical Vein Endothelial Cells (HUVECs) | Revealed that VEGF-triggered H₂S generation is dependent on hydrogen peroxide (H₂O₂) derived from NADPH oxidase, establishing a signaling link between these two molecules. | escholarship.orgnih.gov |

| Diabetic Complications | Human Cardiac Microvascular Endothelial Cells (HCMVECs) & Diabetic Mice | Showed that high glucose conditions decrease intracellular H₂S production and CSE levels; a H₂S donor could restore these levels. | ahajournals.org |

| DNA Damage Response | Human Cells | Used to confirm that intracellular H₂S production is an adaptive response to DNA damage, showcasing its role in cellular stress responses. | researchgate.net |

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₁H₂₃N₇O₁₂ | caymanchem.commedkoo.com |

| Molecular Weight | 685.55 g/mol | bio-techne.comrndsystems.com |

| CAS Number | 1416872-50-8 | bio-techne.comrndsystems.com |

| Solubility | Soluble in DMSO | targetmol.comrndsystems.com |

Photophysical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~495 - 498 nm | bio-techne.comrndsystems.comcaymanchem.com |

| Emission Maximum (λem) | ~520 - 526 nm | bio-techne.comrndsystems.comcaymanchem.com |

| Emission Color | Green | bio-techne.comrndsystems.com |

| Signal Response | "Turn-on" fluorescence | nih.gov |

特性

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-(3',6'-diazido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N7O12/c1-16(39)45-14-47-27(41)12-38(13-28(42)48-15-46-17(2)40)29(43)18-3-6-22-21(9-18)30(44)50-31(22)23-7-4-19(34-36-32)10-25(23)49-26-11-20(35-37-33)5-8-24(26)31/h3-11H,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAZHSBWGCYJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=[N+]=[N-])OC5=C3C=CC(=C5)N=[N+]=[N-])OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416872-50-8 | |

| Record name | 1416872-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Design Principles and Synthetic Strategies of Sulfidefluor 7 Am

Structural Framework and Functional Group Integration in Sulfidefluor-7 AM

The architecture of this compound is a testament to the sophisticated chemical engineering required for creating effective biological probes. It is built upon a rhodamine framework, a class of fluorophores known for their excellent photophysical properties. nih.govfrontiersin.org Key to its function are the strategically incorporated azide (B81097) moieties and acetoxymethyl esters.

The primary recognition sites for hydrogen sulfide (B99878) in this compound are two azide (–N₃) groups. pnas.orgnih.gov The azide group is a bioorthogonal functional group, meaning it is largely unreactive with most biological molecules, which ensures the probe's selectivity. mdpi.com In the context of H₂S detection, the azide serves as a "masked" amine. The presence of these electron-withdrawing azide groups on the rhodamine scaffold forces the dye into a non-fluorescent, "closed" lactone form. escholarship.org This is a crucial aspect of the "turn-on" fluorescence mechanism.

The detection of H₂S by SF7-AM is based on the selective reduction of the azide groups to electron-donating amino groups (–NH₂). pnas.orgsemanticscholar.org This chemical transformation is highly specific to H₂S over other cellular thiols and reactive species. nih.gov The conversion to anilines triggers a shift in the equilibrium of the rhodamine scaffold to its "open," highly fluorescent, and conjugated form, resulting in a significant increase in fluorescence intensity. escholarship.org This reduction reaction is a widely adopted and versatile strategy for designing fluorescent H₂S probes. pnas.orgmdpi.com

Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, regenerating the carboxylate groups. escholarship.orgevidentscientific.com This enzymatic cleavage results in the probe becoming negatively charged and thus membrane-impermeant, effectively trapping it within the cell. tocris.combiomol.comcaymanchem.com This trapping mechanism is essential for accumulating a sufficient concentration of the probe intracellularly to detect endogenous H₂S levels and to reduce background signals from the extracellular medium. escholarship.org

The core of this compound's fluorescent signaling capability is its rhodamine scaffold. pnas.org Rhodamine dyes are well-suited for biological imaging due to their high quantum yields, excellent photostability, and compatibility with cellular environments. frontiersin.orgescholarship.org Specifically, SF7-AM is based on a carboxamide rhodamine 110 structure. pnas.org

In its initial, azide-masked state, the rhodamine scaffold is in a spirocyclic lactone form, which is colorless and non-fluorescent due to a break in the π-electron conjugation. escholarship.orgsemanticscholar.org Upon reaction with H₂S and the subsequent reduction of the azides to anilines, the equilibrium shifts to the open, quinoid form. This structural change restores the π-conjugation across the xanthene core, leading to strong absorption and emission of light. escholarship.org In the case of the product of SF7-AM's reaction with H₂S, carboxamide rhodamine 110, the excitation and emission maxima are approximately 498 nm and 526 nm, respectively. pnas.orgbiomol.com

Engineering of Acetoxymethyl (AM) Esters for Biological Compatibility

Rational Design Principles for Optimized Intracellular Activity

The effectiveness of this compound in a cellular context is not solely dependent on its individual components but on the synergistic interplay between them, which is a result of rational design principles aimed at optimizing its intracellular performance.

The primary mechanism for the enhanced cell permeability of this compound is the masking of its carboxylate groups with acetoxymethyl (AM) esters. escholarship.orgtocris.com This strategy transforms the molecule from a charged, membrane-impermeable species into a neutral, more lipophilic compound that can readily pass through the cell membrane via passive diffusion. escholarship.orgthermofisher.com The general principle of using AM esters to facilitate the cellular uptake of fluorescent probes is a well-established and widely used technique in chemical biology. evidentscientific.comthermofisher.com The design of SF7-AM leverages this principle to ensure efficient loading into living cells.

Effective intracellular trapping is crucial for the sensitivity of a fluorescent probe. This compound employs a classic yet highly effective strategy for intracellular retention. The key is the enzymatic cleavage of the AM esters by intracellular esterases. escholarship.orgbiomol.com This process unmasks the carboxylate groups, imparting a net negative charge to the molecule. caymanchem.com The charged nature of the activated probe significantly hinders its ability to diffuse back across the nonpolar lipid membrane, leading to its accumulation inside the cell. escholarship.orgnih.gov This trapping mechanism ensures that the fluorescent signal generated upon reaction with H₂S is localized and amplified within the cellular environment, allowing for the detection of even low concentrations of endogenously produced H₂S. pnas.orgescholarship.org

Mechanisms for Enhanced Cell Permeability

Methodological Approaches in this compound Synthesis

The synthesis of this compound (SF7-AM) is centered around the strategic incorporation of a hydrogen sulfide (H₂S)-sensitive functional group onto a fluorophore scaffold, along with moieties that ensure its delivery and retention within living cells. The design leverages a well-established chemical reaction—the reduction of an azide to an amine—to trigger a fluorescent signal.

The core of SF7-AM's design is the use of an azide group as a "masked" amine. In its native state, the azide quenches the fluorescence of the rhodamine-based dye. Upon reaction with H₂S, the azide is selectively reduced to an amine, which "uncages" the fluorophore, leading to a significant increase in fluorescence intensity. This "turn-on" response mechanism is a key principle in the design of activity-based sensing probes. researchgate.netscispace.comnih.gov

A critical aspect of the molecular design of SF7-AM is its ability to enter and remain within cells. This is achieved through the incorporation of acetoxymethyl (AM) ester groups. biomol.combiomol.comtocris.com These ester groups render the molecule more lipophilic, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, revealing carboxylate groups. biomol.comcaymanchem.com The resulting negatively charged molecule is significantly less membrane-permeable and is thus effectively trapped within the cellular environment, allowing for the sensitive detection of intracellular H₂S. biomol.comcaymanchem.com

The synthesis of SF7-AM, therefore, involves the chemical modification of a rhodamine derivative to introduce both the azide functionality and the AM esters. While detailed, step-by-step protocols are proprietary and not fully disclosed in the public domain, the general approach can be inferred from the principles of organic synthesis and the known reactivity of the involved functional groups. The process would logically involve the synthesis of a rhodamine scaffold bearing a reactive site for the attachment of the azide-containing component and the subsequent esterification to append the AM groups.

The research that led to the development of SF7-AM built upon earlier generations of fluorescent probes for H₂S. scispace.comnih.gov The design of SF7-AM represents an optimization of these earlier probes, aiming for enhanced sensitivity, selectivity for H₂S over other biological thiols and reactive species, and improved cellular retention. nih.gov The result is a sophisticated molecular tool that enables the real-time visualization of endogenous H₂S production in living cells, as demonstrated in studies involving vascular endothelial growth factor (VEGF)-stimulated H₂S production in human umbilical vein endothelial cells (HUVECs). tocris.comnih.gov

Research Findings on this compound

The utility of this compound as a research tool is underscored by its application in various studies to elucidate the role of H₂S in cellular signaling pathways.

| Research Area | Key Finding with SF7-AM | Reference |

| H₂S Production in Endothelial Cells | Visualized VEGF-induced H₂S production in HUVECs, demonstrating the probe's utility in studying physiological signaling. | tocris.comnih.gov |

| H₂S and Oxidative Stress Crosstalk | Revealed a link between H₂S production and hydrogen peroxide (H₂O₂) signaling, showing that H₂S generation can be dependent on H₂O₂. | nih.gov |

| Enzyme Activity Assays | Used to measure the activity of H₂S-synthesizing enzymes in tissue homogenates. | nottingham.ac.uk |

These findings highlight the successful application of the molecular design principles and synthetic strategies embodied in this compound for the investigation of complex biological processes.

Chemical Reactivity and Mechanism of Hydrogen Sulfide Detection by Sulfidefluor 7 Am

Specific Reaction Pathway with Hydrogen Sulfide (B99878)

The detection of H₂S by SF7-AM is a reaction-based sensing mechanism. acs.org The probe is initially in a non-fluorescent state due to the presence of two azide (B81097) moieties on the xanthene core, which disrupts the electronic conjugation of the fluorophore. escholarship.orgpnas.org

Azide Reduction Mechanism by Hydrogen Sulfide

The core of the detection mechanism lies in the specific reduction of aryl azides by hydrogen sulfide. nih.govnih.gov H₂S, existing predominantly as the hydrosulfide (B80085) anion (HS⁻) at physiological pH, acts as the reducing agent. nih.govnih.gov The reaction proceeds through the reduction of the two azide groups on the SF7-AM molecule to form the corresponding anilines. escholarship.orgpnas.org

Formation of Fluorescent Carboxamide Rhodamine 110

Upon reduction of the azide groups by H₂S, the non-fluorescent SF7-AM is converted into the highly fluorescent carboxamide rhodamine 110. caymanchem.combiomol.combioscience.co.uk This product exhibits distinct excitation and emission maxima, allowing for its quantification. caymanchem.combiomol.com The formation of carboxamide rhodamine 110 is the basis for the "turn-on" fluorescent signal observed in the presence of H₂S. pnas.org

Fluorescence Turn-On Response Characteristics

The reaction of SF7-AM with H₂S results in a significant increase in fluorescence intensity. In vitro studies have demonstrated a substantial fluorescence turn-on response upon exposure to H₂S. For instance, a 20-fold increase in fluorescence intensity was observed after 60 minutes of exposure to H₂S. pnas.org The probe is sensitive enough to detect submicromolar concentrations of H₂S, with a reported detection limit as low as 500 nM. pnas.org

The acetoxymethyl (AM) ester groups on SF7-AM enhance its cell permeability. escholarship.org Once inside the cell, intracellular esterases cleave these groups, trapping the now-anionic probe within the cellular environment. escholarship.orgcaymanchem.combiomol.com This trapping mechanism allows for the accumulation of the probe, enhancing the sensitivity of H₂S detection in living cells. escholarship.org

Table 1: Spectroscopic Properties of SF7-AM and its Fluorescent Product

| Property | Sulfidefluor-7 AM (pre-reaction) | Carboxamide Rhodamine 110 (post-reaction) |

|---|---|---|

| Fluorescence | Dim / Non-fluorescent pnas.org | Highly fluorescent escholarship.org |

| Excitation Max (λex) | ~498 nm caymanchem.combiomol.com | ~498 nm caymanchem.combiomol.com |

| Emission Max (λem) | N/A | ~526 nm caymanchem.combiomol.com |

Chemo- and Bioselective Mechanisms of this compound

A critical feature of a reliable H₂S probe is its selectivity over other reactive species present in biological systems. SF7-AM has been designed to exhibit high selectivity for H₂S.

Selectivity Against Reactive Sulfur Species (e.g., thiols, polysulfides)

SF7-AM demonstrates high selectivity for H₂S over other reactive sulfur species (RSS), such as abundant cellular thiols like cysteine and glutathione (B108866). nih.govnih.gov While thiols can also be nucleophilic, the azide reduction mechanism is specific to H₂S under the tested biological conditions. acs.org This selectivity is crucial for accurately detecting H₂S in the complex cellular environment where thiols are present at much higher concentrations. acs.org

Sensitivity Profile for Biologically Relevant Hydrogen Sulfide Concentrations

This compound was specifically engineered for enhanced sensitivity to enable the detection of endogenous H₂S at physiologically relevant signaling levels. nih.govresearchgate.net The probe's design incorporates acetoxymethyl (AM) ester groups, which render the molecule membrane-permeable. escholarship.org Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, converting SF7-AM into its active, cell-impermeable form, SF7. caymanchem.combiomol.com This trapping mechanism allows the probe to accumulate within cells, a key factor that significantly increases the sensitivity and allows for imaging of low concentrations of H₂S with a reduced background signal. escholarship.org

Studies have demonstrated that SF7-AM can detect H₂S in the low micromolar and even nanomolar range. For instance, a similar azide-based probe was reported to have a detection limit of 80 nM. nih.gov SF7-AM exhibits a robust fluorescence "turn-on" response, with signal enhancements of up to 40-fold upon reaction with H₂S. nih.govpnas.org This large dynamic range is critical for distinguishing basal H₂S levels from transient increases triggered by cellular signaling events.

The probe's sensitivity has been validated in various biological contexts. It has been successfully used to visualize H₂S production in live human umbilical vein endothelial cells (HUVECs) following stimulation with vascular endothelial growth factor (VEGF), a process known to generate low levels of endogenous H₂S. nih.govpnas.org Furthermore, SF7-AM has been employed to measure H₂S release from chemical donors and to detect changes in H₂S levels in different cell types and under various experimental conditions, confirming its ability to respond to H₂S concentrations that are relevant to physiological and pathological processes. ahajournals.orgmdpi.com

The key characteristics contributing to the sensitivity of this compound are summarized below.

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Detection Mechanism | Azide reduction to a highly fluorescent amine | Provides a strong "turn-on" signal with low background fluorescence. | escholarship.orgcaymanchem.com |

| Fluorescence Enhancement | Up to 40-fold turn-on response | Allows for a large dynamic range to detect subtle changes in H₂S levels. | nih.govpnas.org |

| Cellular Trapping | AM ester groups are cleaved by intracellular esterases, trapping the probe. | Increases intracellular probe concentration, enhancing sensitivity to endogenous H₂S. | escholarship.orgrndsystems.com |

| Validated Applications | Used to image endogenous H₂S in live cells upon physiological stimulation (e.g., VEGF). | Confirms sensitivity to biologically relevant H₂S concentrations in a signaling context. | nih.govpnas.orgnih.gov |

Advanced Applications of Sulfidefluor 7 Am in Chemical Biology and Research Systems

Methodologies for Real-Time Imaging of Endogenous Hydrogen Sulfide (B99878) Production in Live Cells

Sulfidefluor-7 AM is a cell-permeable fluorescent probe specifically designed for the detection and imaging of H₂S in living cells. rndsystems.com Its design incorporates an acetoxymethyl (AM) ester group, which enhances its ability to cross the cell membrane. rndsystems.com Once inside the cell, cellular esterases cleave the AM esters, trapping the now-impermeable fluorescent dye, Sulfidefluor-7 (SF7), within the cytosol. rndsystems.comescholarship.org The probe's mechanism of action is based on the H₂S-mediated reduction of two non-fluorescent azide (B81097) moieties to highly fluorescent anilines, resulting in a significant "turn-on" fluorescence response. nih.gov This reaction is highly selective for H₂S over other biologically relevant thiols and reactive species. nih.gov

The enhanced cellular retention and sensitivity of SF7-AM make it particularly well-suited for the real-time visualization of endogenous H₂S production. nih.govpnas.org Researchers utilize confocal microscopy to capture the changes in fluorescence intensity over time, providing spatial and temporal resolution of H₂S dynamics within single cells or cell populations. escholarship.orgnih.gov A typical methodology involves loading live cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), with SF7-AM (commonly at concentrations around 2.5–5 µM) for a short incubation period (e.g., 30 minutes). nih.govresearchgate.net After washing away the excess probe, baseline fluorescence is recorded. Upon stimulation with a substance known to induce H₂S production, such as Vascular Endothelial Growth Factor (VEGF), time-lapse imaging or endpoint measurements reveal a distinct increase in intracellular fluorescence, corresponding to the generation of H₂S. nih.gov This method allows for the direct observation of dynamic changes in endogenous H₂S levels in response to specific cellular signals. nih.govpnas.org

Interactive Data Table: Real-Time H₂S Imaging in HUVECs with this compound

| Condition | Concentration | Effect on SF7-AM Fluorescence | Inference | Reference |

|---|---|---|---|---|

| VEGF Stimulation | 40 ng/mL | Significant Increase | Induces endogenous H₂S production. | nih.gov |

| Vehicle Control (BSA) | 0.1% | No significant change | Baseline H₂S level. | nih.gov |

Applications in Elucidating Enzymatic Pathways of Hydrogen Sulfide Biosynthesis

In mammalian cells, H₂S is primarily synthesized by three key enzymes: Cystathionine (B15957) γ-Lyase (CSE), Cystathionine β-Synthase (CBS), and the coordinated action of Cysteine Aminotransferase (CAT) and Mercaptopyruvate Sulfurtransferase (MST). nih.gov SF7-AM has been instrumental in dissecting the contributions of these individual enzymatic pathways.

CSE is a principal enzyme for H₂S production in the vasculature. pnas.org The utility of SF7-AM in probing CSE activity is demonstrated in studies using HUVECs. When these cells are stimulated with VEGF, a significant increase in SF7-AM fluorescence is observed, indicating a rise in H₂S levels. nih.gov To confirm the role of CSE in this process, researchers pre-treat the cells with a specific CSE inhibitor, DL-propargylglycine (PAG). nih.govpnas.org The addition of PAG markedly attenuates the VEGF-induced increase in SF7-AM fluorescence, providing direct evidence that CSE is a key enzymatic source of the observed H₂S generation in this cellular context. nih.govpnas.org These experiments, combining a physiological stimulus, a specific inhibitor, and a sensitive fluorescent probe, allow for the functional assessment of CSE activity in real-time.

CBS is the primary enzyme responsible for H₂S production in the central nervous system and also contributes to H₂S levels in other tissues. nih.gov While studies in HUVECs show that CSE is a major contributor to VEGF-stimulated H₂S production, the presence of CBS in these cells suggests it may also play a role. pnas.org The failure of the CSE inhibitor PAG to completely abolish the H₂S signal hints at the involvement of other enzymatic sources like CBS. escholarship.org

More direct investigations of CBS activity using SF7-AM have been conducted in other cell types, such as astrocytes. In a study comparing astrocytes from spontaneously hypertensive rats (SHR) and stroke-prone SHR (SHRSP), SF7-AM was used to measure H₂S production. nih.gov The results showed significantly lower H₂S levels in SHRSP astrocytes. nih.gov To specifically probe CBS activity, cell lysates were incubated with substrates for CBS (L-cysteine and DL-homocysteine) and its cofactor pyridoxal-5′-phosphate, leading to an increase in SF7-AM fluorescence. nih.gov The addition of the CBS inhibitor aminooxyacetic acid (AOAA) prevented this increase, confirming that the measured H₂S was a product of CBS activity. nih.gov

Exploration of Cystathionine β-Synthase (CBS) Activity

Probing Hydrogen Sulfide Crosstalk with Other Gaseous Signaling Molecules

Cellular signaling is often a result of complex networks rather than linear pathways. SF7-AM has been a valuable tool in uncovering the intricate crosstalk between H₂S and other signaling molecules, particularly the reactive oxygen species (ROS) hydrogen peroxide (H₂O₂).

Pre-treatment of HUVECs with PEG-catalase, an enzyme that scavenges H₂O₂, or diphenyleneiodonium (B1195379) (DPI), a Nox inhibitor, significantly attenuated the VEGF-induced increase in SF7-AM fluorescence. medchemexpress.com This indicates that Nox-derived H₂O₂ is a necessary upstream mediator for VEGF-stimulated H₂S production by CSE. pnas.org These findings, made possible by the real-time H₂S detection capability of SF7-AM, establish a clear signaling cascade where VEGF activates Nox to produce H₂O₂, which in turn leads to the generation of H₂S. nih.govpnas.org This represents a critical instance of redox-based signaling crosstalk.

Interactive Data Table: Investigating H₂S Pathway Crosstalk in HUVECs with this compound

| Treatment Condition | Concentration | Effect on VEGF-Stimulated SF7-AM Fluorescence | Inference | Reference |

|---|---|---|---|---|

| PAG (CSE Inhibitor) | 100 µM | Attenuated Increase | CSE is a source of H₂S. | nih.gov |

| AOAA (CBS Inhibitor) | 1 mM | Inhibits H₂S production in astrocyte lysates. | CBS is a source of H₂S. | nih.gov |

| PEG-Catalase (H₂O₂ Scavenger) | 100 U/mL | Attenuated Increase | H₂O₂ is an upstream mediator of H₂S production. | medchemexpress.com |

| DPI (Nox Inhibitor) | 1-5 µM | Attenuated Increase | NADPH oxidase-derived H₂O₂ is required for H₂S production. | medchemexpress.com |

Utility in Diverse Biological Research Models

The application of this compound spans a range of biological models, from individual cells to complex organ systems and even microorganisms, highlighting its versatility in H₂S research.

Cellular Systems (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), Astrocytes)

This compound has been instrumental in elucidating the role of H₂S in various cellular contexts. In Human Umbilical Vein Endothelial Cells (HUVECs), it has been used to visualize the production of H₂S in response to vascular endothelial growth factor (VEGF) stimulation. fishersci.comnih.gov This has provided direct evidence for the involvement of H₂S in angiogenesis-related signaling pathways. nih.gov Studies using this probe have demonstrated that VEGF-triggered H₂S generation is dependent on the activation of VEGF receptor 2 (VEGFR2) and the enzyme cystathionine γ-lyase (CSE). nih.govpnas.org

In the context of astrocytes, a type of glial cell in the central nervous system, this compound has been employed to measure and compare H₂S levels. jst.go.jp For instance, research on astrocytes from stroke-prone spontaneously hypertensive rats (SHRSP) and spontaneously hypertensive rats (SHR) revealed significantly lower H₂S levels in SHRSP astrocytes. jst.go.jp This was quantified by measuring the fluorescence of SF7-AM, which enters the cells and fluoresces upon reacting with H₂S. jst.go.jp Furthermore, the probe has been used to assess the activity of cystathionine β-synthase (CBS), a key H₂S-producing enzyme, in astrocyte lysates. jst.go.jp

The utility of this compound in cellular systems is summarized in the table below:

| Cell Type | Application of this compound | Key Findings |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Real-time imaging of endogenous H₂S production upon VEGF stimulation. nih.gov | H₂S production is linked to VEGF signaling and is dependent on VEGFR2 and CSE activation. nih.govpnas.org |

| Astrocytes (from SHR and SHRSP rats) | Quantification of intracellular H₂S levels and in vitro CBS enzyme activity. jst.go.jp | SHRSP astrocytes exhibit significantly lower H₂S levels compared to SHR astrocytes. jst.go.jp |

Organ-Level and Ex Vivo Applications (e.g., porcine skin models, rat brain hippocampus)

Beyond cellular models, this compound has proven valuable in studying H₂S dynamics in more complex biological structures. In ex vivo studies using porcine skin, the probe has been utilized to monitor the transdermal delivery of H₂S. chemrxiv.org By detecting the fluorescence of SF7-AM in a receptor chamber, researchers were able to track the release of H₂S from a delivery vehicle through the skin over time. chemrxiv.org

In neuroscience research, this compound has been applied to rat brain hippocampal slices. The hippocampus is a brain region crucial for memory and learning, and H₂S is recognized as a neuromodulator in this area. acs.orgnih.gov While a related probe, SHS-M2, was used to detect H₂S in astrocytes within hippocampal slices, the principle of using fluorescent probes to measure H₂S in this brain region is well-established. acs.org Such applications are critical for understanding the physiological roles of H₂S in the central nervous system. acs.orgnih.govxiahepublishing.com For example, studies have shown that H₂S can enhance N-methyl-D-aspartate (NMDA) receptor-mediated responses and facilitate long-term potentiation in the hippocampus. acs.org

The following table details the use of this compound in organ-level and ex vivo models:

| Biological Model | Application of this compound | Research Focus |

| Porcine Skin | Monitoring transdermal H₂S delivery. chemrxiv.org | Assessing the efficacy of H₂S-releasing materials for potential therapeutic applications. chemrxiv.org |

| Rat Brain Hippocampus | Detection of endogenous H₂S. researchgate.net | Investigating the role of H₂S as a neuromodulator in brain function. acs.orgnih.govnih.gov |

Microbial and Invertebrate Systems (e.g., Ganoderma lucidum, Caenorhabditis elegans)

The application of this compound extends to microbial and invertebrate models, offering insights into the roles of H₂S in a broader range of organisms. In the medicinal mushroom Ganoderma lucidum, the probe has been used to measure changes in intracellular H₂S concentrations in response to different carbon sources. nih.gov This research revealed that H₂S levels increase when the fungus is cultured on cellulose (B213188), suggesting a role for H₂S in cellulose utilization. nih.gov

In the nematode Caenorhabditis elegans, a widely used model organism in aging and stress-response studies, H₂S has been shown to increase thermotolerance and lifespan. nih.gov While the specific use of this compound in C. elegans is not detailed in the provided context, the organism serves as a relevant model for studying the systemic effects of H₂S, where such fluorescent probes would be highly applicable. researchgate.netnih.gov

The table below outlines the use of this compound in these systems:

| Organism | Application of this compound | Key Research Area |

| Ganoderma lucidum | Detection of endogenous H₂S in response to different carbon sources. nih.gov | Understanding the role of H₂S in microbial cellulose utilization. nih.gov |

| Caenorhabditis elegans | (Potential application) Studying the effects of H₂S on lifespan and stress resistance. researchgate.netnih.gov | Elucidating the molecular mechanisms of H₂S action in a whole-organism context. nih.gov |

Integration with Advanced Spectroscopic and Imaging Techniques

The effectiveness of this compound as a research tool is significantly enhanced when combined with advanced spectroscopic and imaging technologies.

Fluorescence Microscopy

Fluorescence microscopy is a primary technique used in conjunction with this compound. fishersci.combio-techne.com This combination allows for the direct visualization of H₂S production in real-time within living cells and tissues. nih.govpnas.org Confocal microscopy, in particular, enables high-resolution, three-dimensional imaging, providing detailed spatial information about H₂S localization. researchgate.net For example, time-lapse imaging of HUVECs loaded with SF7-AM has provided clear visual evidence of increased endogenous H₂S production following VEGF stimulation. nih.gov Similarly, in Ganoderma lucidum, fluorescence microscopy has been used to quantify the average fluorescence intensity of mycelia, revealing changes in H₂S concentration under different culture conditions. nih.gov

Flow Cytometry

Flow cytometry is another powerful technique that can be integrated with this compound for high-throughput analysis of H₂S in cell populations. rndsystems.comtocris.comrackcdn.com This method allows for the rapid quantification of fluorescence intensity from thousands of individual cells, providing a statistical measure of H₂S levels across a cell population. While the provided search results mention the applicability of this compound for flow cytometry, specific examples of its use in published research were not found. However, the principle remains that by labeling cells with SF7-AM, one can analyze shifts in fluorescence intensity that correspond to changes in intracellular H₂S levels, for example, in response to drug treatment or genetic modifications.

The integration of this compound with these techniques is summarized below:

| Technique | Application with this compound | Advantages |

| Fluorescence Microscopy | Real-time visualization and quantification of H₂S in live cells and tissues. nih.govpnas.orgnih.gov | Provides high-resolution spatial and temporal information on H₂S dynamics. nih.govresearchgate.net |

| Flow Cytometry | High-throughput analysis of H₂S levels in large cell populations. rndsystems.comtocris.comrackcdn.com | Enables statistical analysis of cellular responses involving H₂S. |

Spectrofluorimetry

Spectrofluorimetry is a critical analytical technique used to characterize the fluorescence properties of molecules. In the context of this compound (SF7-AM), spectrofluorimetric studies are essential to understand its function as a "turn-on" fluorescent probe for hydrogen sulfide (H₂S). The probe itself is virtually non-fluorescent; however, upon reaction with H₂S, it undergoes a transformation to a highly fluorescent product, enabling the detection and quantification of this important biological signaling molecule.

The underlying mechanism involves the H₂S-mediated reduction of two azide moieties on the SF7-AM molecule. pnas.orgacs.org Following the cleavage of its acetoxymethyl (AM) ester groups by intracellular esterases, which traps the probe within the cell, the azide groups react with H₂S. This reaction yields a highly fluorescent product, a derivative of rhodamine 110 known as carboxamide rhodamine 110. pnas.org This process results in a significant increase in fluorescence intensity, which is the basis for its use in research.

Detailed Research Findings

Research has established the key spectrofluorimetric parameters of the H₂S-activated form of this compound. The fluorescent product exhibits excitation and emission profiles in the visible spectrum, making it compatible with standard fluorescence microscopy equipment. pnas.org

Upon reaction with H₂S, the probe demonstrates a substantial "turn-on" response, with studies reporting up to a 40-fold increase in fluorescence intensity. pnas.org This high signal-to-background ratio is crucial for sensitively detecting H₂S in complex biological environments. The visible excitation and emission wavelengths are well-suited for live-cell imaging, minimizing potential photodamage and autofluorescence associated with UV excitation. pnas.org

The core fluorophore generated, a carboxamide rhodamine 110, belongs to the rhodamine family of dyes, which are known for their excellent photophysical properties. nih.gov These properties typically include high fluorescence quantum yields, exceptional photostability, and fluorescence that is largely insensitive to pH fluctuations within the physiological range. nih.gov

A seminal application of SF7-AM in spectrofluorimetric analysis is the imaging of endogenous H₂S production in human umbilical vein endothelial cells (HUVECs). pnas.orgnih.gov In these studies, researchers used spectrofluorimetry to quantify the changes in fluorescence intensity within live cells upon stimulation with vascular endothelial growth factor (VEGF), a known trigger for H₂S production. pnas.orgnih.gov The probe's ability to detect H₂S in the nanomolar range, with a reported detection limit as low as 500 nM, underscores its sensitivity for monitoring physiological fluctuations of H₂S. nih.gov

The following tables summarize the key spectrofluorimetric properties and performance characteristics of this compound upon activation by H₂S.

Table 1: Spectroscopic Properties of H₂S-Activated this compound This interactive table summarizes the core fluorescence spectral data for the compound.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~495 - 498 nm | pnas.org |

| Emission Maximum (λem) | ~520 - 526 nm | pnas.org |

| Emission Color | Green | |

| Fluorophore Class | Rhodamine | nih.gov |

Table 2: Performance Characteristics in H₂S Detection This interactive table outlines the key performance metrics based on detailed research findings.

| Finding | Detail | Reference |

| Fluorescence Response | Up to 40-fold "turn-on" increase | pnas.org |

| Detection Limit | As low as 500 nM | nih.gov |

| Key Application | Imaging endogenous H₂S in living cells | pnas.orgnih.gov |

| Cellular Trapping | Enabled by intracellular esterase activity | pnas.org |

Evolutionary Development and Comparative Analysis of Sulfidefluor Probe Series

Progression from Early Sulfidefluor Probes (e.g., SF4, SF5-AM) to Sulfidefluor-7 AM

The development of the Sulfidefluor (SF) series of fluorescent probes for hydrogen sulfide (B99878) (H₂S) has been marked by a systematic progression aimed at enhancing sensitivity, cellular retention, and applicability for imaging endogenous H₂S in living systems. nih.govpnas.org The foundational strategy for the SF probes is the H₂S-mediated reduction of a non-fluorescent azide (B81097) group to a highly fluorescent amine. nih.govnih.gov This reaction induces a significant "turn-on" fluorescence response.

Early-generation probes, such as Sulfidefluor-1 (SF1) and Sulfidefluor-2 (SF2), established the viability of using azide reduction for H₂S detection. nih.gov However, their practical application in imaging endogenous H₂S was limited by factors including sensitivity and cellular leakage. nih.govpnas.org

Subsequent development led to the creation of Sulfidefluor-4 (SF4) and Sulfidefluor-5 (SF5), which offered improvements over the initial probes. pnas.org SF4, for instance, demonstrated a lower detection limit (125 nM) and a robust 40-fold increase in fluorescence intensity upon reaction with H₂S. nih.govpnas.org Despite these enhancements, probes like SF2 and SF4, lacking specific cellular trapping mechanisms, were prone to leaking out of cells after loading. nih.gov

To address the critical issue of cellular retention, acetoxymethyl ester (AM) groups were incorporated into the probe design, leading to the development of SF5-AM and, most notably, this compound (SF7-AM). nih.govpnas.org Once inside a cell, intracellular esterase enzymes cleave the AM esters, converting the probe into a membrane-impermeant, negatively charged form that is effectively trapped within the cytosol. nih.govcaymanchem.com This trapping mechanism significantly increases the intracellular concentration of the probe, thereby enhancing its sensitivity for detecting transient fluxes of endogenous H₂S. pnas.org

SF7-AM represents a key advancement in this series. It combines the azide-based detection mechanism with the AM ester-based cellular trapping strategy. nih.govresearchgate.net Upon reaction with H₂S, the two azide groups on SF7 are reduced to anilines, generating the highly fluorescent compound carboxamide rhodamine 110. nih.govcaymanchem.com This results in a significant fluorescence turn-on response (up to 20-fold) with excitation and emission maxima around 498 nm and 526 nm, respectively. nih.govcaymanchem.com The enhanced cellular retention and bright fluorescence response of SF7-AM enable the real-time visualization of endogenous H₂S production in living cells, such as the detection of H₂S generated in human umbilical vein endothelial cells (HUVECs) following stimulation with vascular endothelial growth factor (VEGF). nih.govresearchgate.netrndsystems.com

Comparative Evaluation with Other Reaction-Based Fluorescent Probes for Hydrogen Sulfide

This compound belongs to a broader class of reaction-based fluorescent probes for H₂S, each leveraging a distinct chemical reaction to achieve detection. acs.orgnih.gov The primary strategies include reduction-based reactions, nucleophilic additions, and metal sulfide precipitation. windows.netresearchgate.net A comparative analysis highlights the relative strengths and specific application domains of each approach.

Nitro-to-Amine Reduction Based Probes

Similar to the azide-to-amine reduction employed by the Sulfidefluor series, another common strategy is the reduction of an aromatic nitro group to an amine by H₂S. nih.govmdpi.com The nitro group, being a strong electron-withdrawing group, typically quenches the fluorescence of the attached fluorophore. mdpi.com Its reduction to an electron-donating amino group restores or enhances fluorescence, providing a "turn-on" signal. mdpi.comrsc.org

This approach has been used to create various H₂S probes, including ratiometric and near-infrared (NIR) sensors. mdpi.comrsc.org For instance, some probes are designed so that the reduction of the nitro group induces a significant blue shift in the emission spectrum, allowing for ratiometric detection which can provide more quantitative measurements by comparing intensities at two wavelengths. rsc.org

Table 1: Comparison of Azide-Reduction (Sulfidefluor) and Nitro-Reduction Probes

| Feature | Sulfidefluor Probes (e.g., SF7-AM) | Nitro-to-Amine Reduction Probes |

|---|---|---|

| Reaction | H₂S-mediated reduction of azide to amine nih.govnih.gov | H₂S-mediated reduction of nitro to amine mdpi.comrsc.org |

| Signaling | Fluorescence turn-on nih.gov | Fluorescence turn-on or ratiometric shift mdpi.comrsc.org |

| Selectivity | High selectivity for H₂S over other biological thiols and reactive species nih.govnih.gov | Generally good selectivity for H₂S rsc.org |

| Cellular Trapping | Achieved via AM esters (e.g., SF7-AM) for enhanced intracellular retention nih.govcaymanchem.com | Can be incorporated, but not an intrinsic feature of the detection chemistry itself. |

| Response Time | Reaction can take minutes to an hour to complete nih.gov | Response times vary depending on the specific probe structure. rsc.org |

Nucleophilic Addition Based Probes

This class of probes leverages the high nucleophilicity of the hydrosulfide (B80085) anion (HS⁻), which is the predominant form of H₂S at physiological pH. windows.netresearchgate.net The general mechanism involves the nucleophilic attack of HS⁻ on an electrophilic center within the probe molecule, triggering a chemical transformation that results in a change in fluorescence. researchgate.net

Several distinct strategies fall under this category:

Michael Addition: Probes containing an electron-poor double bond (a Michael acceptor) can undergo a nucleophilic addition reaction with H₂S. researchgate.netnih.gov This reaction can lead to cyclization or other structural changes that un-quench a fluorophore. researchgate.net

Disulfide Exchange: Some probes utilize a disulfide bond that can be cleaved by H₂S. This initial cleavage is often followed by an intramolecular cyclization that releases a fluorescent reporter. researchgate.net

Aldehyde/Thiolysis Combination: A more complex approach involves the initial fast nucleophilic addition of H₂S to an aldehyde group, followed by a subsequent intramolecular thiolysis of an ether or ester, which liberates the fluorophore. rsc.org This dual-reaction strategy can enhance both speed and selectivity. rsc.org

These probes are often characterized by a very fast response, sometimes within seconds to minutes. rsc.org However, their selectivity against other biological thiols like cysteine and glutathione (B108866), which are also nucleophilic, can be a challenge and depends heavily on the specific design of the probe's reactive site. nih.gov

Metal Sulfide Precipitation Based Probes

Probes in this category rely on the strong affinity between H₂S and certain metal ions, most commonly copper(II) (Cu²⁺). nih.govacs.org The probe consists of a complex between a fluorophore and a quencher metal ion (Cu²⁺). In the "off" state, the Cu²⁺ quenches the fluorescence.

When H₂S is introduced, it reacts with the Cu²⁺ to form highly stable and insoluble copper sulfide (CuS). windows.net This reaction sequesters the copper ion from the fluorophore, thereby restoring its fluorescence in a "turn-on" manner. nih.gov A key advantage of this method is the potential for a very rapid response, often within seconds. researchgate.net The high specificity of the Cu²⁺-H₂S interaction provides excellent selectivity against other biological species. acs.org

Table 2: Comparative Evaluation of Reaction-Based H₂S Probes

| Probe Type | Detection Mechanism | Key Advantages | Key Considerations |

|---|---|---|---|

| This compound | Azide reduction by H₂S nih.gov | High selectivity; cellular trappability via AM esters nih.govpnas.org | Slower response time compared to other mechanisms nih.gov |

| Nitro-to-Amine Reduction | Nitro group reduction by H₂S mdpi.com | Enables ratiometric detection; good selectivity mdpi.comrsc.org | Response kinetics can be variable. scispace.com |

| Nucleophilic Addition | Nucleophilic attack by HS⁻ on an electrophile researchgate.net | Often very fast response times rsc.org | Potential for cross-reactivity with other biological thiols nih.gov |

| Metal Sulfide Precipitation | Displacement of a quencher metal ion (e.g., Cu²⁺) by H₂S to form metal sulfide nih.govwindows.net | Very fast response; high selectivity researchgate.net | Potential for interference from other metal-chelating species. |

FRET-Based Sensing Systems

Förster Resonance Energy Transfer (FRET) is a mechanism involving energy transfer between two light-sensitive molecules (a donor and an acceptor). nih.gov In the context of H₂S sensing, a FRET-based probe is designed such that the donor and acceptor fluorophores are held in proximity, allowing for efficient energy transfer. The presence of H₂S triggers a chemical reaction that either cleaves the linker between the donor and acceptor or alters the spectral properties of one of the fluorophores. rsc.org

This disruption of the FRET process leads to a ratiometric change in fluorescence: the emission of the donor increases while the emission of the acceptor decreases. acs.org For example, a probe might use a H₂S-cleavable azide group as part of the system connecting a coumarin (B35378) donor and a fluorescein (B123965) acceptor. rsc.org The reduction of the azide by H₂S breaks the FRET linkage, resulting in a detectable change in the ratio of donor-to-acceptor emission. rsc.org FRET-based systems can offer high sensitivity and the benefits of ratiometric detection, which minimizes artifacts from probe concentration and excitation intensity fluctuations. rsc.orgacs.org

Challenges and Future Directions in Fluorescent Probe Chemical Research

Methodological Considerations for Probe Stability and Performance in Complex Biological Milieux

The utility of any fluorescent probe is ultimately determined by its ability to function reliably within the intricate and often harsh environment of a living cell. For probes like Sulfidefluor-7 AM, several factors can influence their stability and performance.

A primary challenge lies in the inherent reactivity and instability of some probes. acs.org The complex intracellular environment contains a multitude of potential interferents that can react with the probe, leading to non-specific signals or degradation of the probe itself. For instance, while many probes are designed to be selective for a specific analyte, they may still exhibit cross-reactivity with other molecules possessing similar chemical properties. researchgate.net This is a significant consideration for hydrogen sulfide (B99878) (H₂S) probes, as the cellular milieu is rich in other reactive sulfur species (RSS) like glutathione (B108866) and cysteine. nih.gov

Furthermore, the photostability of a fluorescent probe is a critical parameter. rsc.orgrsc.org Probes that are susceptible to photobleaching—the light-induced destruction of the fluorophore—can limit the duration of imaging experiments and hinder the ability to track dynamic processes over extended periods. nih.gov Researchers are actively developing probes with enhanced photostability to overcome this limitation. rsc.orgrsc.org

The acetoxymethyl (AM) ester group in this compound is designed to enhance cell permeability. bio-techne.com Once inside the cell, intracellular esterases cleave the AM esters, trapping the now-anionic probe. caymanchem.com However, the efficiency of this cleavage and the subsequent cellular retention can vary between cell types and experimental conditions, potentially affecting the probe's performance and the quantification of the target analyte.

Advancements in Probe Design for Enhanced Specificity and Spatiotemporal Resolution

To address the challenges of probe performance, significant efforts are being directed towards innovative design strategies that enhance both the specificity and the spatiotemporal resolution of fluorescent probes.

Specificity: A key goal is to develop probes that can selectively detect a single analyte of interest without interference from other cellular components. nih.govnih.gov This is often achieved by designing probes with highly specific recognition moieties that undergo a unique chemical reaction with the target molecule. acs.org For H₂S probes, this involves creating reaction-based mechanisms that are highly selective for H₂S over other biothiols. nih.govnih.gov For example, the reduction of an azide (B81097) group to an amine by H₂S is a strategy employed in the Sulfidefluor series to achieve high selectivity. nih.govrsc.org

Spatiotemporal Resolution: Achieving high spatiotemporal resolution allows researchers to visualize biological events in real-time and with subcellular precision. nih.govmdpi.comrsc.org This requires probes with rapid response kinetics and the ability to be targeted to specific organelles. mdpi.comrsc.org Recent advancements include the development of probes that can be genetically targeted to specific cellular compartments, providing a more precise localization of the fluorescent signal. nih.gov Additionally, the development of two-photon fluorescent probes offers advantages for in vivo imaging, including deeper tissue penetration and reduced phototoxicity. mdpi.comnih.gov The design of probes with large Stokes shifts—the difference between the maximum excitation and emission wavelengths—is also beneficial as it minimizes self-quenching and improves the signal-to-noise ratio. nih.govacs.org

Development of Sulfidefluor Derivatives with Novel Spectroscopic Properties (e.g., Near-Infrared Emissions)

A significant area of development in fluorescent probe research is the synthesis of derivatives with novel spectroscopic properties, particularly those with emissions in the near-infrared (NIR) region of the spectrum. nih.gov NIR probes offer several advantages for biological imaging, including deeper tissue penetration, reduced autofluorescence from biological samples, and minimized photodamage to living cells. mdpi.comnih.govresearchgate.net

The development of NIR fluorescent probes for H₂S is an active area of research. mdpi.comnih.govresearchgate.net These probes are often based on fluorophores like cyanine (B1664457) dyes or dicyanoisophorone derivatives, which have long emission wavelengths. mdpi.comresearchgate.net The design strategy typically involves coupling a NIR fluorophore with an H₂S-specific recognition moiety. acs.orgresearchgate.net For example, some NIR probes for H₂S utilize a dinitrophenyl ether group as the recognition site, which is cleaved upon reaction with H₂S, leading to an increase in fluorescence. acs.org

While specific NIR derivatives of this compound are not extensively documented in the provided search results, the general trend in the field suggests that developing such derivatives would be a logical next step. This would involve modifying the fluorescein (B123965) core of the Sulfidefluor scaffold to shift its emission into the NIR range, while retaining the selective azide-based recognition chemistry for H₂S.

Potential for Expanding this compound Applications in Non-Biological Material Science and Chemical Sensing Beyond H₂S

While the primary application of this compound is in biological imaging of H₂S, the underlying chemical principles could potentially be adapted for applications in non-biological material science and for sensing other chemical species.

Material Science: Fluorescent probes are increasingly being used in materials science for applications such as crack detection, monitoring polymerization reactions, and sensing environmental pollutants. nih.govacs.org For example, a nopinone-based NIR fluorescent probe for H₂S has been incorporated into nanofiber membranes for the sensitive detection of H₂S vapor. nih.govacs.org This suggests a potential avenue for developing materials functionalized with Sulfidefluor derivatives for similar purposes. The turn-on fluorescence mechanism of this compound upon reaction with a specific analyte could be harnessed to create "smart" materials that signal the presence of a target substance.

Chemical Sensing Beyond H₂S: The azide moiety in this compound is a versatile functional group that can participate in various chemical reactions. While its reduction by H₂S is the basis for its use as a sulfide sensor, azides can also undergo other transformations, such as "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition). medchemexpress.com This opens up the possibility of modifying the Sulfidefluor scaffold to create probes for other analytes. By replacing the azide with a different recognition group, it may be possible to develop new probes based on the fluorescein fluorophore for detecting a wide range of chemical species.

Furthermore, the general principles of designing reaction-based fluorescent probes, which are central to the function of this compound, are broadly applicable to the development of sensors for numerous other analytes of interest in both biological and non-biological contexts. acs.orgresearchgate.net

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[(3',6'-diazido-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)carbonyl]glycine (acetyloxy)methyl ester | bio-techne.com |

| Molecular Weight | 685.55 | bio-techne.com |

| Formula | C₃₁H₂₃N₇O₁₂ | bio-techne.com |

| Excitation Wavelength (λex) | ~495 nm | bio-techne.com |

| Emission Wavelength (λem) | ~520 nm | bio-techne.com |

| Cell Permeable | Yes | bio-techne.com |

Table 2: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | SF7-AM |

| Sulfidefluor-1 | SF1 |

| Sulfidefluor-2 | SF2 |

| Sulfidefluor-4 | SF4 |

| Sulfidefluor-5 acetoxymethyl ester | SF5-AM |

| Hydrogen Sulfide | H₂S |

| Nitric Oxide | NO |

| Carbon Monoxide | CO |

| Glutathione | GSH |

| Cysteine | Cys |

| Carboxamide rhodamine 110 | |

| Nopinone | |

| Dinitrophenyl ether | |

| Cyanine dyes | |

| Dicyanoisophorone | |

| Fluorescein | |

| Azide |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。